molecular formula C8H7BrO B1377931 4-Bromo-1,3-dihydroisobenzofuran CAS No. 1402667-16-6

4-Bromo-1,3-dihydroisobenzofuran

Cat. No.: B1377931
CAS No.: 1402667-16-6
M. Wt: 199.04 g/mol
InChI Key: SBASERJDRPYLCK-UHFFFAOYSA-N
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Description

4-Bromo-1,3-dihydroisobenzofuran is a chemical compound with the molecular formula C8H7BrO It is a derivative of isobenzofuran, where a bromine atom is substituted at the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1,3-dihydroisobenzofuran can be synthesized through several methods, including the Pfitzinger reaction, Friedel-Crafts reaction, and radical addition of bromine to isobenzofuran. The most common method is the Pfitzinger reaction, where isobenzofuran is treated with bromine and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the Pfitzinger reaction due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-dihydroisobenzofuran undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of different isobenzofuran derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative.

Scientific Research Applications

4-Bromo-1,3-dihydroisobenzofuran has various applications in scientific research, including:

    Drug Discovery: It is used as a building block in the synthesis of biologically active compounds, including antitumor agents and anti-inflammatory drugs.

    Material Science: The compound is utilized in the development of new materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-Bromo-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isobenzofuran ring can undergo various cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1,3-dihydroisobenzofuran
  • 4-Fluoro-1,3-dihydroisobenzofuran
  • 4-Iodo-1,3-dihydroisobenzofuran

Comparison

Compared to its similar compounds, 4-Bromo-1,3-dihydroisobenzofuran is unique due to the specific reactivity of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in organic synthesis. Additionally, the presence of the bromine atom can influence the compound’s biological activity and its interactions with molecular targets.

Properties

IUPAC Name

4-bromo-1,3-dihydro-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBASERJDRPYLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402667-16-6
Record name 4-bromo-1,3-dihydro-2-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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